BenchChemオンラインストアへようこそ!

Chlorcyclizine Hydrochloride

Hepatitis C virus Antiviral drug repurposing Structure-activity relationship

Chlorcyclizine hydrochloride is a first-generation phenylpiperazine antihistamine that functions as a competitive histamine H1 receptor antagonist (Ki = 9 nM). It belongs to the benzhydrylpiperazine subclass alongside cyclizine, hydroxyzine, and meclizine, and is characterized by a para-chloro substituent on one phenyl ring that critically distinguishes it from its non-chlorinated analog cyclizine.

Molecular Formula C18H22Cl2N2
Molecular Weight 337.3 g/mol
CAS No. 1620-21-9
Cat. No. B158855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorcyclizine Hydrochloride
CAS1620-21-9
Synonymseramide
Molecular FormulaC18H22Cl2N2
Molecular Weight337.3 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl
InChIInChI=1S/C18H21ClN2.ClH/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16;/h2-10,18H,11-14H2,1H3;1H
InChIKeyMSIJLVMSKDXAQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Chlorcyclizine Hydrochloride (CAS 1620-21-9): First-Generation Piperazine H1 Antagonist with Differentiated Antiviral and Physicochemical Profile


Chlorcyclizine hydrochloride is a first-generation phenylpiperazine antihistamine that functions as a competitive histamine H1 receptor antagonist (Ki = 9 nM) . It belongs to the benzhydrylpiperazine subclass alongside cyclizine, hydroxyzine, and meclizine, and is characterized by a para-chloro substituent on one phenyl ring that critically distinguishes it from its non-chlorinated analog cyclizine [1]. Beyond its established antihistamine use, chlorcyclizine has emerged as a repurposing candidate with potent in vitro activity against hepatitis C virus (HCV; EC50 = 44 nM) and filoviruses, a property not shared equally among its structural analogs [2].

Why Chlorcyclizine Hydrochloride Cannot Be Simply Replaced by Cyclizine or Hydroxyzine in Experimental and Procurement Contexts


Within the benzhydrylpiperazine class, subtle structural variations produce large quantitative differences in antiviral potency, ionization behavior, and protein binding that directly affect experimental reproducibility and translational relevance. Chlorcyclizine's para-chloro substituent, absent in cyclizine, confers a ~10-fold gain in anti-HCV activity [1]. Its pKa2 of 7.65 differs meaningfully from cyclizine (8.05) and hydroxyzine (7.40), altering ionization state at physiological pH and influencing chromatographic retention, membrane permeability, and formulation behavior [2]. Additionally, chlorcyclizine demonstrates superior anti-filovirus potency against Marburg virus (IC50 4.6 μM) compared to cyclizine (IC50 18.9 μM) and hydroxyzine (IC50 6.1 μM), demonstrating that in-class substitution would compromise antiviral screening outcomes [3]. These quantifiable differences make blind substitution scientifically indefensible for any protocol where the para-Cl aryl motif or the specific pKa/potency profile is operative.

Chlorcyclizine Hydrochloride: Quantitative Head-to-Head Evidence Guide for Scientific Selection and Procurement


Anti-HCV Potency: Chlorcyclizine vs. Cyclizine — The Para-Chloro Advantage Quantified

In a cell-based HCV-Luc infection assay (Huh7.5.1 cells, genotype 2a JFH-1 strain), racemic chlorcyclizine (CCZ) inhibited HCV infection with an EC50 of 0.044 ± 0.011 μM and a selectivity index (SI = CC50/EC50) of 994 [1]. Critically, cyclizine — which lacks only the para-chloro substituent present in chlorcyclizine — exhibited a 10-fold lower anti-HCV activity in the same study [1]. The structurally related homochlorcyclizine and hydroxyzine also demonstrated low EC50 values (~50 nM), but cyclizine's marked drop in potency was explicitly attributed to the absence of the chlorine atom, confirming the essential pharmacophoric role of this substituent [1]. This was further corroborated by mechanistic studies showing that CCZ directly targets the HCV E1 envelope glycoprotein fusion peptide, interfering with the viral membrane fusion step [2].

Hepatitis C virus Antiviral drug repurposing Structure-activity relationship

pKa2 Ionization Constant: Chlorcyclizine Occupies a Distinct Middle Ground Between Cyclizine and Hydroxyzine

In a definitive potentiometric titration study of benzhydrylpiperazine antihistamines conducted at 24.5 ± 0.5 °C in aqueous solution, the second protonation constant (pKa2) of the piperazine ring was determined for three key analogs [1]. Chlorcyclizine exhibited a pKa2 of 7.65 ± 0.04, which is intermediate between cyclizine (pKa2 = 8.05 ± 0.03) and hydroxyzine (pKa2 = 7.40 ± 0.03) [1]. This 0.40 log unit difference from cyclizine and 0.25 log unit difference from hydroxyzine are analytically significant, as they translate to different ratios of ionized to neutral species at physiological pH 7.4. The pKa1 values (protonation of the second piperazine nitrogen) were also determined: chlorcyclizine 2.12, cyclizine 2.16, and hydroxyzine 1.96 [1].

Physicochemical profiling Ionization constant Chromatographic method development

H1 Receptor Binding Affinity: Chlorcyclizine's Moderate Affinity Contrasts with Ultra-Potent Hydroxyzine and Slightly More Potent Cyclizine

Chlorcyclizine binds to the histamine H1 receptor with a Ki of 9 nM, as measured by competition binding against [³H]mepyramine in mammalian brain membranes . This places chlorcyclizine in a distinctly moderate affinity tier relative to its closest piperazine analogs: cyclizine binds with a Kd of 5 nM (approximately 1.8-fold higher affinity) [1], while hydroxyzine binds with a Ki of 1.9 nM (approximately 4.7-fold higher affinity) . The rank-order of H1 affinity — hydroxyzine (1.9 nM) > cyclizine (5 nM) > chlorcyclizine (9 nM) — demonstrates that the para-chloro substituent in chlorcyclizine does not enhance H1 binding and instead slightly attenuates it relative to the non-chlorinated cyclizine. This has implications for experimental designs where a moderate H1 blockade is desired to avoid confounding sedative or off-target effects associated with higher-affinity antihistamines.

Histamine H1 receptor Receptor binding affinity Antihistamine pharmacology

Anti-Filovirus Activity: Chlorcyclizine Outperforms Cyclizine, Hydroxyzine, and Meclizine Against Marburg Virus

In a comparative screening study of FDA-approved drugs against Ebola virus (EBOV) and Marburg virus (MARV), chlorcyclizine demonstrated IC50 values of 2.7 ± 1.2 μM (EBOV) and 4.6 ± 0.1 μM (MARV) with a selectivity index (SI = CC50/IC50) of 16 (EBOV) and 10 (MARV) respectively [1]. Among the chlorcyclizine analog series tested head-to-head, chlorcyclizine was the most potent against MARV (IC50 4.6 μM), outperforming hydroxyzine (6.1 ± 2.8 μM), cyclizine (18.9 ± 1.5 μM), meclizine (10.2 ± 3.7 μM), and buclizine (12.7 ± 11.5 μM) [1]. Against EBOV, chlorcyclizine (2.7 μM) was also more potent than cyclizine (5.0 μM) and meclizine (6.7 μM), though comparable to hydroxyzine (3.4 μM). The pattern of superior chlorcyclizine potency relative to its des-chloro analog cyclizine is consistent across both HCV and filovirus models, underscoring the functional significance of the para-Cl substituent for antiviral breadth [1][2].

Filovirus Ebola virus Marburg virus Antiviral screening

Hepatic Microsomal Stability and Liver Distribution: Chlorcyclizine Exhibits Extended Half-Life with Preferential Hepatic Accumulation

In a focused ADME characterization of chlorcyclizine prompted by its anti-HCV repurposing potential, CCZ and its primary N-demethylated metabolite nor-CCZ were evaluated in human and mouse liver microsomal stability assays [1]. Both CCZ and nor-CCZ exhibited long half-lives when incubated with human microsomes, with T1/2 exceeding 100 minutes [1]. In a mouse pharmacokinetic model (single intraperitoneal dose of 50 mg/kg), (S)-CCZ demonstrated markedly preferential liver distribution: the average liver concentration over 0–24 hours was 195 μmol/kg compared to an average plasma concentration of 6.58 μM, yielding a liver-to-plasma ratio of 29.6:1 [1]. The protein binding-adjusted EC50 in 40% human serum was 0.240 μM (8.7-fold higher than in 10% FBS), and the inhibitory quotient (IQ = Cmin / serum-adjusted EC50) was 8.42 with t.i.d. dosing [1]. No evidence of drug resistance emerged during 4–6 weeks of continuous treatment in chimeric mice engrafted with primary human hepatocytes [1]. While comparative microsomal data for cyclizine or hydroxyzine under identical conditions is not available from the same study, the extended human microsomal T1/2 (>100 min) and pronounced liver tropism are distinguishing features that support chlorcyclizine's candidacy for liver-targeted antiviral applications.

Microsomal stability Pharmacokinetics Liver distribution ADME

Optimal Research and Industrial Application Scenarios for Chlorcyclizine Hydrochloride Based on Quantitative Differentiation Evidence


HCV Entry Inhibitor Screening and Mechanism-of-Action Studies Requiring the Para-Chloro Pharmacophore

Investigators conducting cell-based HCV entry inhibition screens (HCV-Luc reporter, Huh7.5.1 cells) should use chlorcyclizine hydrochloride (EC50 = 0.044 μM) as the reference cyclizine-scaffold entry inhibitor rather than cyclizine, which is 10-fold less potent due to the absence of the para-chloro substituent [1]. The defined molecular mechanism — direct binding to HCV E1 envelope glycoprotein and inhibition of the membrane fusion step [2] — further mandates use of the chlorinated analog to maintain target engagement. Procurement of chlorcyclizine over cyclizine is scientifically essential for any structure-activity relationship (SAR) campaign aiming to optimize the cyclizine scaffold for anti-HCV activity.

Broad-Spectrum Antiviral Profiling Panels for Filovirus Entry Inhibition (EBOV and MARV)

For in vitro screening of compound libraries against Ebola virus and Marburg virus entry, chlorcyclizine hydrochloride should be selected as the representative piperazine H1 antagonist based on its superior potency against MARV (IC50 4.6 μM) compared to cyclizine (18.9 μM), hydroxyzine (6.1 μM), and meclizine (10.2 μM) [3]. Its balanced activity against both EBOV (2.7 μM) and MARV (4.6 μM) makes it the most pan-filovirus-active compound in its class. Use of cyclizine in place of chlorcyclizine would severely underestimate the antiviral potential of this chemotype against MARV by approximately 4-fold.

Chromatographic Method Development and Ionization-Sensitive Bioanalytical Assays

Analytical chemists developing reversed-phase HPLC or LC-MS/MS methods for piperazine antihistamines should note that chlorcyclizine's pKa2 of 7.65 places its ionization inflection point at a distinctly different mobile-phase pH compared to cyclizine (pKa2 8.05) and hydroxyzine (pKa2 7.40) [4]. This directly affects retention time, peak symmetry, and solid-phase extraction recovery. Method transfer between these analogs without pH adjustment will result in different chromatographic behavior. Chlorcyclizine also uniquely does not bind to lipoproteins or globulins, binding only to HSA and AGP [5], which simplifies bioanalytical method development for plasma samples compared to lipoprotein-binding antihistamines such as chlorpheniramine and brompheniramine.

Preclinical Pharmacokinetic and Liver-Targeting Studies in Rodent Models

For in vivo efficacy studies of hepatotropic antiviral compounds in mouse models, chlorcyclizine hydrochloride offers a validated pharmacokinetic profile with a liver-to-plasma exposure ratio of 29.6:1 and a human microsomal half-life exceeding 100 minutes [1]. This pronounced hepatic accumulation is directly relevant for HCV and other liver-tropic virus models. The established dosing paradigm (50 mg/kg i.p., achieving Cmin of 2.02 μM at 8 h with t.i.d. schedule, IQ = 8.42) provides a ready reference for experimental design without requiring de novo PK characterization. Procurement specifications should favor vendors providing ≥98% purity with batch-specific certificates of analysis to ensure reproducible in vivo exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlorcyclizine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.